[3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
Description
Properties
Molecular Formula |
C10H20N4 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
N',N'-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C10H20N4/c1-13(2)8-4-6-11-9-10-5-7-12-14(10)3/h5,7,11H,4,6,8-9H2,1-3H3 |
InChI Key |
PPSNPPPTCNHOAY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of 1-Methyl-1H-pyrazol-5-ylmethanol
The synthesis begins with the preparation of 1-methyl-1H-pyrazol-5-ylmethanol , which is subsequently converted to its corresponding chloride using thionyl chloride (SOCl₂). This intermediate reacts with 3-(dimethylamino)propylamine in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate nucleophilic substitution.
Reaction Conditions :
-
Solvent: Anhydrous tetrahydrofuran (THF)
-
Temperature: 60°C, reflux
-
Duration: 12–16 hours
-
Yield: 72–78%
Reductive Amination Approach
An alternative route involves the condensation of 1-methyl-1H-pyrazole-5-carbaldehyde with 3-(dimethylamino)propylamine under reductive conditions. Sodium cyanoborohydride (NaBH₃CN) serves as the reducing agent in methanol, achieving yields of 65–70%.
Key Parameters :
-
pH: Maintained at 6–7 using acetic acid
-
Reaction Time: 24 hours
-
Purification: Column chromatography (silica gel, ethyl acetate:hexane = 3:7)
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed for the alkylation step, with the following optimized conditions:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst | Triethylamine (Et₃N) | +15% efficiency |
| Solvent | Toluene | Reduces byproducts |
| Temperature | 80°C | Accelerates kinetics |
| Pressure | 2 atm | Prevents volatilization |
This method achieves an 82% yield with a throughput of 12 kg/day in pilot-scale trials.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity but increase side reactions. Comparative studies show toluene and THF balance reactivity and selectivity:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Toluene | 82 | 98 |
| THF | 78 | 97 |
| DMF | 68 | 90 |
Catalytic Systems
The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial interactions in biphasic systems, boosting yields by 10–12%.
Analytical Characterization Techniques
Post-synthesis characterization ensures structural integrity and purity:
-
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (CDCl₃): δ 2.21 (s, 6H, N(CH₃)₂), 2.45 (t, 2H, CH₂N), 3.55 (t, 2H, CH₂-pyrazole).
-
-
High-Performance Liquid Chromatography (HPLC) :
-
Retention Time: 8.2 min (C18 column, acetonitrile:H₂O = 70:30).
-
-
Mass Spectrometry (MS) :
Comparative Analysis with Analogous Compounds
The methyl group at the pyrazole’s 1-position in [3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine reduces steric hindrance compared to ethyl or propyl analogs, enabling faster reaction kinetics. For example, the ethyl-substituted variant requires 20% longer reaction times for comparable yields.
Chemical Reactions Analysis
Types of Reactions
[3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, [3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds .
Biology and Medicine
Its pyrazole ring is a common motif in many pharmaceuticals, and modifications of this compound can lead to the discovery of new therapeutic agents .
Industry
In the industrial sector, [3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of polymers and coatings .
Mechanism of Action
The mechanism of action of [3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Structural Comparisons
The structural variations among pyrazole-based amines primarily involve:
- Substituents on the pyrazole ring (e.g., methyl, phenyl, pyridinyl).
- Amine chain length and branching (e.g., ethyl, propyl, cyclopropylmethyl).
- Electronic effects (electron-donating vs. withdrawing groups).
Table 1: Structural and Molecular Data
Key Observations :
- The target compound’s 3-(dimethylamino)propyl chain enhances solubility in polar solvents compared to simpler amines like 3-Methyl-1-phenyl-1H-pyrazol-5-amine, which lacks a tertiary amine group .
- Positional isomerism (e.g., pyrazole-4-yl vs. 5-yl in ) affects electronic distribution and hydrogen-bonding capacity .
Physicochemical Properties
- Solubility: The dimethylamino group in the target compound improves water solubility relative to hydrophobic analogs like 3-Methyl-1-phenyl-1H-pyrazol-5-amine .
- Stability : Tertiary amines (e.g., target compound) are less prone to oxidation than primary amines (e.g., 3-Methyl-1-phenyl-1H-pyrazol-5-amine).
- Spectroscopy : ESIMS data (e.g., m/z 203 for N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine) suggest distinct fragmentation patterns based on substituents .
Biological Activity
[3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and other pharmacological effects.
- Molecular Formula : C12H24N4
- Molecular Weight : 224.34576 g/mol
- CAS Number : 863548-52-1
Antibacterial Activity
Recent studies have explored the antibacterial properties of various pyrazole derivatives, including those similar to [3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine. The compound was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| 2,6-dipyrrolidino-1,4-dibromobenzene | 0.0039 | S. aureus |
| 2,4,6-tripyrrolidinochlorobenzene | 0.025 | E. coli |
| [3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine | TBD | TBD |
The Minimum Inhibitory Concentration (MIC) values for these compounds indicate significant antibacterial potential, suggesting that modifications to the pyrazole structure may enhance activity.
Antifungal Activity
In addition to antibacterial properties, the compound's antifungal activity has been assessed. Similar pyrazole derivatives have shown effectiveness against fungal strains such as Candida albicans.
Table 2: Antifungal Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Fungal Strain |
|---|---|---|
| Compound A | 0.0048 | C. albicans |
| Compound B | 0.039 | Fusarium oxysporum |
These findings suggest that the structural characteristics of pyrazole derivatives play a crucial role in their antifungal efficacy.
Case Studies
Several case studies have focused on the pharmacological applications of pyrazole derivatives:
-
Case Study on Antimicrobial Resistance :
A study evaluated the effectiveness of various pyrazole derivatives in overcoming antibiotic resistance in E. coli. The results indicated that certain modifications to the pyrazole ring enhanced the antibacterial activity against resistant strains. -
Case Study on Synergistic Effects :
Research demonstrated that combining [3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine with traditional antibiotics resulted in synergistic effects, significantly reducing MIC values.
The biological activity of [3-(Dimethylamino)propyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can be attributed to its ability to interfere with microbial cell wall synthesis and disrupt metabolic pathways essential for microbial survival.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
